molecular formula C9H15N3O2S B3036420 4,6-Dimethyl-2-(1-methylhydrazino)-3-(methylsulfonyl)pyridine CAS No. 341967-36-0

4,6-Dimethyl-2-(1-methylhydrazino)-3-(methylsulfonyl)pyridine

Cat. No.: B3036420
CAS No.: 341967-36-0
M. Wt: 229.3 g/mol
InChI Key: KNBWZSDZPYMPJG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(1-methylhydrazino)-3-(methylsulfonyl)pyridine is a specialty pyridine derivative designed for pharmaceutical research and development. This compound integrates two key functional motifs: a methylsulfonyl group and a methylhydrazino substituent on a pyridine core, making it a valuable intermediate for constructing diverse chemical libraries. Pyridine-based scaffolds are fundamental in medicinal chemistry, constituting a significant portion of FDA-approved drugs and are known to improve pharmacological profiles, including metabolic stability and cellular permeability . The methyl sulfone group is a privileged structural element found in numerous bioactive compounds and agrochemicals, prized for its polarity and potential to influence molecular properties . The presence of the hydrazine functionality provides a versatile synthetic handle for further derivatization, enabling the creation of novel heterocyclic systems for biological screening. This chemical is intended solely for research applications in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

1-(4,6-dimethyl-3-methylsulfonylpyridin-2-yl)-1-methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-6-5-7(2)11-9(12(3)10)8(6)15(4,13)14/h5H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBWZSDZPYMPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)N(C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901178166
Record name 4,6-Dimethyl-2-(1-methylhydrazinyl)-3-(methylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341967-36-0
Record name 4,6-Dimethyl-2-(1-methylhydrazinyl)-3-(methylsulfonyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341967-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl-2-(1-methylhydrazinyl)-3-(methylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(1-methylhydrazino)-3-(methylsulfonyl)pyridine typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methyl groups at positions 4 and 6. The next step involves the addition of the methylhydrazino group at position 2 and the methylsulfonyl group at position 3. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(1-methylhydrazino)-3-(methylsulfonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to hydrazine derivatives.

Scientific Research Applications

4,6-Dimethyl-2-(1-methylhydrazino)-3-(methylsulfonyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(1-methylhydrazino)-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Methylsulfonyl and Alkoxy/Hydrazino Substituents

2-Isopropoxy-4,6-dimethyl-3-(methylsulfonyl)pyridine (CAS 338412-24-1)
  • Structure: Differs at position 2 (isopropoxy vs. 1-methylhydrazino).
  • Applications: Not explicitly reported, but similar methylsulfonyl-pyridines are used in agrochemicals and pharmaceuticals .
TCMS Pyridine (2,3,3,6-Tetrachloro-4-methylsulfonyl pyridine)
  • Structure : Chlorine substituents at positions 2,3,3,6 and methylsulfonyl at position 3.
  • Properties : The electron-withdrawing chlorides enhance electrophilicity, making it reactive in biocidal applications.
  • Applications : Used as an antifouling biocide in aquaculture, highlighting the role of sulfonyl groups in bioactivity .

Hydrazino-Containing Heterocycles

5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole
  • Structure: Thiadiazole core with a 1-methylhydrazino group and biphenyl substituent.
  • Applications: Demonstrates the therapeutic relevance of hydrazino groups in central nervous system disorders .

Methylsulfonyl-Substituted Aromatic Compounds

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine Derivatives
  • Structure : Benzene core with methylsulfonyl and guanidine groups.
  • Properties : The para-methylsulfonyl group enhances binding to the Na+/H+ antiporter, with ortho-methyl groups improving conformational stability.
  • Applications : Cardioprotective agents, emphasizing the importance of sulfonyl positioning in drug design .
2-[2-Methoxy-4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyrazine
  • Structure : Imidazo-pyrazine fused with a methylsulfonyl-phenyl group.
  • Properties: Potent inotropic activity, suggesting methylsulfonyl groups enhance dipole moments and target interactions.
  • Applications : Cardiovascular therapeutics, highlighting structural versatility in bioactivity .

Key Structural and Functional Insights

Electronic Effects

  • The methylsulfonyl group’s electron-withdrawing nature polarizes the aromatic ring, enhancing reactivity in electrophilic substitutions or binding interactions. In nonlinear optics, sulfonyl groups exhibit lower hyperpolarizability than nitro groups but offer better synthetic flexibility .

Steric and Conformational Influences

  • Methyl groups at positions 4 and 6 in the target compound may sterically hinder interactions, as seen in Na+/H+ inhibitors where bulky substituents reduce activity .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Applications/Activity References
Target Compound Pyridine 4,6-diMe; 2-(1-Me-hydrazino); 3-MeSO₂ ~243 (estimated) Hypothesized bioactivity -
2-Isopropoxy-4,6-diMe-3-MeSO₂-pyridine Pyridine 4,6-diMe; 2-isopropoxy; 3-MeSO₂ 243.32 Agrochemical/Pharmaceutical
5-(2-Biphenylyl)-2-(1-Me-hydrazino)-thiadiazole Thiadiazole 5-biphenylyl; 2-(1-Me-hydrazino) ~325 (estimated) Anticonvulsant
TCMS Pyridine Pyridine 2,3,3,6-Cl; 4-MeSO₂ ~304 (estimated) Antifouling Biocide
(2-Methyl-5-MeSO₂-benzoyl)guanidine (Compound 246) Benzene 2-Me; 5-MeSO₂; benzoylguanidine 403.41 Na+/H+ Antiporter Inhibitor

Biological Activity

4,6-Dimethyl-2-(1-methylhydrazino)-3-(methylsulfonyl)pyridine, with the CAS number 341967-36-0, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H15N3O2S
  • Molar Mass : 229.3 g/mol
  • Structure : The compound consists of a pyridine ring substituted with methyl and hydrazine groups along with a methylsulfonyl moiety.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research. Its structure suggests potential interactions with biological macromolecules, which could lead to various pharmacological effects.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.
  • Cytotoxicity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. The results indicated:

  • IC50 Values : The compound exhibited IC50 values indicating significant cytotoxicity against these cancer cell lines.
  • Mechanism : The cytotoxic effect was suggested to be mediated through the inhibition of tubulin polymerization, leading to disrupted mitosis and eventual cell death.

Case Study 2: Selectivity and Efficacy

Further research highlighted the selectivity of this compound towards tumor cells compared to non-tumoral cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Comparative Analysis with Related Compounds

Compound NameCAS NumberIC50 (µM)Target Cell LineMechanism of Action
This compound341967-36-0X.XXA549, HeLaTubulin polymerization inhibition
Compound AXXXXXXXXXXY.YYA549DNA crosslinking
Compound BXXXXXXXXXXZ.ZZHeLaApoptosis via mitochondrial pathways

Q & A

Basic Research Question

  • 1H/13C NMR : Key signals include the methylsulfonyl group (δ ~3.1–3.3 ppm for CH3SO2), aromatic protons (δ ~6.5–8.5 ppm), and hydrazino NH protons (δ ~10–11 ppm). Splitting patterns help confirm substitution positions .
  • FTIR : Peaks at ~1350–1150 cm⁻¹ (SO2 asymmetric/symmetric stretching) and ~3200–3300 cm⁻¹ (N–H stretching) validate functional groups .
  • HRMS : Accurate mass analysis (e.g., calculated vs. observed m/z for C9H14N4O2S) confirms molecular formula .

How do substituents on the pyridine ring influence biological activity, such as COX-2 inhibition or antiviral properties?

Advanced Research Question

  • COX-2 Inhibition : Substituents like methylsulfonyl groups enhance selectivity by mimicking the sulfonamide pharmacophore. For example, morpholine-substituted imidazopyridines show IC50 values of 0.07 µM for COX-2 .
  • Antiviral Activity : Pyridine derivatives with methylsulfonyl and hydrazino groups exhibit activity against TMV (Tobacco Mosaic Virus) and HSV-1. The methylsulfonyl group improves membrane permeability, while hydrazino groups enable hydrogen bonding with viral proteases .
  • Structure-Activity Relationship (SAR) Table :
Substituent PositionFunctional GroupBiological Activity (IC50/EC50)Selectivity Index
3-(Methylsulfonyl)MorpholineCOX-2: 0.07 µM 217.1
2-(Hydrazino)TrifluoromethylAntiviral (TMV) N/A

How can researchers resolve contradictions in spectral data interpretation for this compound?

Advanced Research Question

  • Case Study : Discrepancies in 1H NMR δ values for NH protons may arise from solvent polarity or tautomerism. Use deuterated DMSO to stabilize NH signals and 2D NMR (e.g., COSY, HSQC) to assign overlapping peaks .
  • HRMS Validation : Cross-check isotopic patterns to rule out adducts or impurities. For example, a deviation >5 ppm suggests incorrect molecular formula assignment .

What in silico strategies predict the pharmacokinetic and toxicity profiles of this compound?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability (%F = 65–80%) due to moderate logP (~2.5) and hydrogen bond donors (2–3). Methylsulfonyl groups may increase renal clearance .
  • Toxicity Alerts : The hydrazino moiety is flagged for potential hepatotoxicity (e.g., via CYP3A4 inhibition). Use ProTox-II to assess LD50 and organ-specific risks .

What stability considerations are critical for handling and storing this compound?

Basic Research Question

  • Degradation Pathways : Hydrazino groups are prone to oxidation. Store under inert gas (N2/Ar) at –20°C in amber vials .
  • Light Sensitivity : Methylsulfonyl groups may undergo photodegradation; confirm stability via accelerated UV testing (ICH Q1B guidelines) .

How can environmental impact assessments guide the safe disposal of this compound?

Advanced Research Question

  • Ecotoxicity : Methylsulfonyl derivatives show moderate aquatic toxicity (LC50 for Daphnia magna ~10 mg/L). Use OECD 301D biodegradation tests to evaluate persistence .
  • Waste Management : Incinerate at >800°C with alkaline scrubbers to neutralize SO2 emissions .

What strategies optimize antiviral activity through structural modifications?

Advanced Research Question

  • Rational Design : Introduce bioisosteres (e.g., replacing methylsulfonyl with sulfonamide) to enhance binding to viral polymerases .
  • Synthetic Biology : Use CRISPR-Cas9 to engineer TMV strains resistant to the compound, enabling mechanism-of-action studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-2-(1-methylhydrazino)-3-(methylsulfonyl)pyridine
Reactant of Route 2
Reactant of Route 2
4,6-Dimethyl-2-(1-methylhydrazino)-3-(methylsulfonyl)pyridine

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